3,6-Dibromopyridazine

Medicinal Chemistry Agrochemical Synthesis Heterocycle Functionalization

Researchers often face high cryogenic overhead when functionalizing electron-deficient heterocycles. 3,6-Dibromopyridazine (CAS 17973-86-3) eliminates this barrier via halogen-magnesium exchange at 0°C, avoiding the need for specialized low-temperature reactors. • Orthogonal reactivity: Enables sequential Pd-catalyzed cross-coupling for rapid SAR library generation without protecting groups. • Process safety: Scalable Grignard methodology reduces equipment costs and simplifies experimental procedures. • Batch consistency: Supplied with rigorous CoA documentation (GC, NMR) ensuring reproducibility across multi-site projects.

Molecular Formula C4H2Br2N2
Molecular Weight 237.88 g/mol
CAS No. 17973-86-3
Cat. No. B094444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromopyridazine
CAS17973-86-3
Molecular FormulaC4H2Br2N2
Molecular Weight237.88 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1Br)Br
InChIInChI=1S/C4H2Br2N2/c5-3-1-2-4(6)8-7-3/h1-2H
InChIKeyVQAFMTSSCUETHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromopyridazine (CAS 17973-86-3): A Strategic Pyridazine Building Block for Cross-Coupling and Heterocycle Synthesis


3,6-Dibromopyridazine (CAS 17973-86-3) is a symmetrically brominated heterocyclic compound belonging to the pyridazine (1,2-diazine) class, with molecular formula C₄H₂Br₂N₂ and molecular weight 237.88 g/mol [1]. The compound exists as a white to pale yellow crystalline solid with a melting point of 117–121°C, and is typically supplied at purities ranging from 97% to ≥98% (GC) by commercial vendors . Its structural hallmark is the presence of two bromine atoms at the 3- and 6-positions of the electron-deficient pyridazine ring, which confers distinct reactivity in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [2]. As a versatile intermediate, it enables sequential functionalization for the construction of pharmaceuticals, agrochemicals, and functional organic materials .

WorkflowPd-catalyzed sequential cross-coupling
Selection logicHigher C–Br reactivity for milder conditions
Procurement contextWell-characterized crystalline solid, multi-vendor supply

Why 3,6-Dibromopyridazine Cannot Be Substituted by 3,6-Dichloropyridazine or Other Pyridazine Analogs in Key Synthetic Workflows


Generic substitution among 3,6-dihalopyridazines fails because the halogen identity fundamentally governs reaction kinetics, selectivity, and practical synthetic utility. While both 3,6-dibromopyridazine and 3,6-dichloropyridazine share the same pyridazine scaffold, the C–Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C–Cl bond (~397 kJ/mol), rendering the bromo derivative substantially more reactive in oxidative addition steps central to Pd-catalyzed cross-couplings and in nucleophilic aromatic substitution (SNAr) [1]. This reactivity differential is not a matter of degree but of practical feasibility: the chloro analog may require forcing conditions, extended reaction times, or specialized catalysts that compromise yield, functional group tolerance, or scalability [2]. Furthermore, the symmetrical 3,6-disubstitution pattern differentiates this compound from regioisomeric monobromopyridazines (e.g., 3-bromo- or 4-bromopyridazine), which lack the capacity for orthogonal sequential functionalization—a critical capability for constructing complex molecular architectures via iterative cross-coupling [3].

3,6-Dibromopyridazine
C–Br vs. C–Cl reactivity
3,6-Dichloropyridazine may require forcing conditions, reducing functional group tolerance
Symmetrical 3,6-disubstitution
Diversifiable sites
Monobromopyridazine regioisomers limit sequential functionalization pathways
Reported Grignard stability at RT
Organometallic route
Lithio-pyridazine analogs may require cryogenic handling, complicating scale-up

Quantitative Evidence Guide: Differentiated Performance of 3,6-Dibromopyridazine Relative to Key Comparators


Enhanced Reactivity in Nucleophilic Displacement: 3,6-Dibromopyridazine vs. 3,6-Dichloropyridazine

3,6-Dibromopyridazine exhibits markedly higher reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to its direct chloro analog, 3,6-dichloropyridazine. The literature explicitly states that 3,6-dibromopyridazine 'is much more reactive than the corresponding dichloropyridazine and may be used to advantage' in synthetic transformations [1]. This enhanced reactivity stems from the lower bond dissociation energy of C–Br versus C–Cl, facilitating oxidative addition to palladium catalysts and lowering activation barriers for nucleophilic attack [2]. In the synthesis of the antibacterial candidate 3-sulfanilamido-6-methoxypyridazine, the bromo derivative enables sequential mono-amination followed by methoxylation under practical conditions—a transformation pathway that would proceed with significantly lower efficiency using the chloro analog due to its attenuated electrophilicity [1]. This reactivity advantage translates directly to reduced reaction times, milder temperature requirements, and higher overall process yields in medicinal chemistry workflows [2].

Reactivity vs. Cl analog
Direct head-to-head
Reported much higher reactivity; mono-amination >75% yield, methoxylation >85% yield for dibromo derivative under moderate heating
Supports selection for milder sequential functionalization
Yield context from legacy literature; verify in target system
Medicinal Chemistry Agrochemical Synthesis Heterocycle Functionalization

Synthetic Utility in Grignard Reagent Formation: Room-Temperature Stability Advantage

In the pyridazine series, 3,6-dibromopyridazine and related brominated pyridazines enable halogen-magnesium exchange to generate stable Grignard reagents at 0°C or room temperature, contrasting sharply with the inherent instability of lithio-diazine derivatives that require cryogenic conditions (<−50°C) [1]. This temperature differential is operationally significant: Grignard reagents derived from bromopyridazines remain stable at ≥0°C, whereas lithio-pyridazines undergo rapid decomposition unless maintained below −50°C [1]. The method employs i-PrMgCl or PhMgBr for halogen-metal exchange and achieves acceptable yields with diverse electrophiles without specialized low-temperature equipment [1]. This stability window enables broader accessibility for laboratories lacking cryogenic infrastructure and reduces the risk of thermal runaway during scale-up. While 3,6-dibromopyridazine serves as a representative substrate, the method's success hinges on the presence of bromine substituents—chloro analogs exhibit insufficient reactivity toward magnesium exchange under these mild conditions, necessitating alternative metallation strategies [1].

Grignard stability
Class-level inference
Bromopyridazine-derived Grignard reagents stable at 0°C to RT; lithio-diazines require
Method enables organometallic functionalization without cryogenic infrastructure
Operational advantage inferred from diazine class data
Commercial purity
Supporting evidence
≥98.0% GC typical; m.p. 117–121°C; multiple vendors with CoA availability
Consistent purity reduces quality-related variability
Verify CoA for lot-specific traceability
Orthogonal functionalization
Class-level inference
Two reactive C–Br sites enable sequential diversification; mono-bromo regioisomers offer single-site modification
Enables unsymmetrical 3,6-disubstituted library synthesis
Stoichiometry and catalyst control critical for selectivity
OLED/OPV precursor claim
Supporting evidence
Patent-reported good luminous efficiency and excellent life property in derived OLED materials
May support materials research applications
No direct comparative device data available; confirm independently
POBr₃ route yield
Direct head-to-head
>50% yield
Higher-yielding in-house synthesis route identified
PCl₃/Br₂ alternative reported as inferior; specific value unavailable
Organometallic Chemistry C–C Bond Formation Diazine Functionalization

Well-Defined Physical Properties and Commercial Purity Standards for Reproducible Synthesis

3,6-Dibromopyridazine is commercially available with well-characterized and tightly specified physical properties that ensure batch-to-batch reproducibility in synthetic workflows. Multiple reputable vendors supply the compound with a minimum GC purity of ≥98.0%, and a melting point range of 117.0–121.0°C . Alternative supply grades include 97% purity (Thermo Scientific Alfa Aesar, Bidepharm) and 97+% (Maybridge), providing procurement flexibility based on specific application requirements . The narrow melting point specification (±2°C from the reported 118–119°C literature value) serves as a practical indicator of isomeric purity and the absence of significant contaminants that could compromise sensitive catalytic reactions [1]. In contrast, less common pyridazine regioisomers (e.g., 4-bromopyridazine) lack the same breadth of commercial availability and standardized purity specifications, complicating procurement and method transfer . Additionally, the compound's spectroscopic fingerprint is documented in reference databases (NMR, InChIKey VQAFMTSSCUETHA-UHFFFAOYSA-N), facilitating unambiguous identity verification [2].

Commercial purity
Supporting evidence
≥98.0% GC typical; m.p. 117–121°C; multiple vendors with CoA availability
Consistent purity reduces quality-related variability
Verify CoA for lot-specific traceability
Quality Control Procurement Specification Analytical Chemistry

Differentiated Positional Reactivity: Orthogonal Functionalization via Sequential C–Br Bond Activation

The symmetrical 3,6-dibromo substitution pattern of 3,6-dibromopyridazine confers a critical synthetic advantage over mono-brominated pyridazine regioisomers (e.g., 3-bromopyridazine or 4-bromopyridazine) by enabling orthogonal, sequential functionalization of two distinct positions on the pyridazine ring [1]. The two C–Br bonds, while chemically equivalent in the parent compound, can be differentiated through careful control of stoichiometry, catalyst selection, or reaction sequence, allowing for the introduction of two different substituents at the 3- and 6-positions [1]. This orthogonal reactivity is foundational to constructing unsymmetrically substituted pyridazine derivatives for structure-activity relationship (SAR) studies in medicinal chemistry and for designing push-pull chromophores in materials science [2]. Mono-bromopyridazines, by contrast, offer only a single point of diversification, severely limiting the accessible chemical space. The patent literature explicitly notes that 'either or both [halogen groups] may readily be replaced,' underscoring the controllable, stepwise activation that distinguishes the 3,6-dibromo scaffold from regioisomeric alternatives [1].

Orthogonal functionalization
Class-level inference
Two reactive C–Br sites enable sequential diversification; mono-bromo regioisomers offer single-site modification
Enables unsymmetrical 3,6-disubstituted library synthesis
Stoichiometry and catalyst control critical for selectivity
Sequential Cross-Coupling Medicinal Chemistry Divergent Synthesis

Validated Application in Organic Electronic Materials: OLED and Solar Cell Device Fabrication

3,6-Dibromopyridazine has been explicitly claimed as a synthetic precursor for novel compounds used in organic electronic materials, specifically in organic electroluminescent devices (OLEDs) and organic solar cells [1]. The patent literature describes compounds derived from or structurally related to 3,6-dibromopyridazine that, when incorporated into OLED devices, demonstrate 'good luminous efficiency and excellent life property of material,' enabling the manufacture of OLEDs with 'very good operation life' [1]. The electron-deficient pyridazine core, coupled with the ability to install extended π-conjugated systems via sequential cross-coupling at the 3- and 6-positions, makes this scaffold valuable for tuning the HOMO-LUMO gap and charge transport properties of organic semiconductors . While other pyridazine halides (e.g., 3,6-dichloropyridazine) can theoretically serve similar roles, the superior reactivity of the bromo derivative in Pd-catalyzed couplings facilitates the efficient construction of complex aryl- and heteroaryl-extended architectures with higher yields and fewer side reactions [2].

OLED/OPV precursor claim
Supporting evidence
Patent-reported good luminous efficiency and excellent life property in derived OLED materials
May support materials research applications
No direct comparative device data available; confirm independently
Organic Electronics OLED Materials Conjugated Polymers

Quantitative Synthetic Yield Comparison: POBr₃ vs. PCl₃/Br₂ Routes to 3,6-Dibromopyridazine

The synthesis of 3,6-dibromopyridazine can be achieved via two distinct halogenation routes from 3,6-dioxohexahydropyridazine (maleic hydrazide): reaction with phosphorus oxybromide (POBr₃) or reaction with phosphorus trichloride/bromine (PCl₃/Br₂). The POBr₃ route yields >50% isolated product under standard conditions (70–80°C, 2 hours), with yields further enhanced by the addition of elemental bromine (1.5 parts) [1]. In contrast, the alternative PCl₃/Br₂ method, while synthetically viable, produces 'inferior yields' [1]. This yield differential directly impacts procurement and production economics: for laboratories preparing 3,6-dibromopyridazine in-house from inexpensive maleic hydrazide, the choice of halogenating agent determines material efficiency and waste generation. The reported melting point of recrystallized material (118–119°C) serves as a benchmark for purity assessment regardless of synthetic origin [1].

POBr₃ route yield
Direct head-to-head
>50% yield
Higher-yielding in-house synthesis route identified
PCl₃/Br₂ alternative reported as inferior; specific value unavailable
Process Chemistry Heterocycle Synthesis Halogenation

Optimal Application Scenarios for 3,6-Dibromopyridazine: Where Scientific and Industrial Users Derive Maximum Value


Sequential Cross-Coupling for Medicinal Chemistry SAR Exploration

3,6-Dibromopyridazine is optimally deployed in medicinal chemistry programs requiring the rapid generation of unsymmetrical 3,6-disubstituted pyridazine libraries for structure-activity relationship (SAR) studies. The compound's two reactive C–Br bonds enable sequential Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings, allowing chemists to independently vary substituents at the 3- and 6-positions without the need for protecting group strategies [1]. The higher reactivity of the bromo derivative relative to the chloro analog permits milder reaction conditions (lower temperatures, shorter times) and broader functional group tolerance, which is critical when coupling partners contain sensitive moieties common in drug-like molecules [2]. This orthogonal functionalization capability directly supports the synthesis of biologically active pyridazine-containing scaffolds, including those targeting enzyme inhibition and receptor modulation, as documented in pharmaceutical intermediate applications .

Room-Temperature Organometallic Functionalization in Academic and Process Laboratories

3,6-Dibromopyridazine is a strategic choice for laboratories seeking to functionalize the pyridazine scaffold via organometallic intermediates without investing in cryogenic infrastructure. As demonstrated in the diazine Grignard methodology, bromopyridazines undergo halogen-magnesium exchange at 0°C or room temperature to generate stable Grignard reagents, in stark contrast to lithio-pyridazines that require temperatures below −50°C [3]. This operational temperature advantage reduces equipment costs, simplifies experimental procedures, and improves safety during scale-up. The method is particularly valuable for academic research groups, process chemistry teams, and contract research organizations where access to specialized low-temperature reactors may be limited. The resulting Grignard intermediates react with a diverse array of electrophiles, providing a versatile platform for C–C bond formation on the pyridazine core [3].

Organic Electronics Materials Development: OLED and OPV Precursor Synthesis

3,6-Dibromopyridazine serves as a validated building block for constructing extended π-conjugated systems used in organic electronic devices. The electron-deficient pyridazine core, when coupled with electron-rich aryl or heteroaryl substituents via Pd-catalyzed cross-coupling at the 3- and 6-positions, enables fine-tuning of frontier orbital energies and charge transport properties [4]. Patent literature explicitly claims compounds derived from or structurally related to this scaffold as materials for organic electroluminescent devices (OLEDs) and organic solar cells, with demonstrated 'good luminous efficiency and excellent life property' and 'very good operation life' in fabricated devices [5]. Materials science research groups developing next-generation display technologies or organic photovoltaics should prioritize 3,6-dibromopyridazine over less reactive halogenated pyridazine alternatives to maximize synthetic efficiency and final material performance [2].

High-Reproducibility Synthesis Requiring Consistent Quality and Analytical Traceability

3,6-Dibromopyridazine is the preferred choice for regulated or high-reproducibility synthetic workflows where batch-to-batch consistency is non-negotiable. The compound is supplied by multiple established vendors with rigorously controlled purity specifications (≥98.0% GC) and well-documented physical properties including a narrow melting point range (117–121°C) . Certificates of Analysis (CoA) with supporting analytical data (GC, NMR, HPLC) are routinely available, enabling full traceability from procurement through final product characterization . This quality infrastructure supports method transfer between research sites, process validation in contract manufacturing, and compliance with publication or patent requirements for compound characterization. In contrast, less common pyridazine regioisomers lack comparable commercial maturity and analytical documentation, introducing unnecessary risk and variability into sensitive synthetic sequences .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Sequential orthogonal functionalization
Coupling efficiency and functional group tolerance
Room-temperature organometallic functionalization
Stable Grignard formation without cryogenics
Reaction scope with diverse electrophiles
Organic electronics materials development
Electron-deficient core for π-conjugated systems
Device life property and charge transport tuning
High-reproducibility synthesis
Standardized purity and CoA traceability
Lot-to-lot consistency and method transfer

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